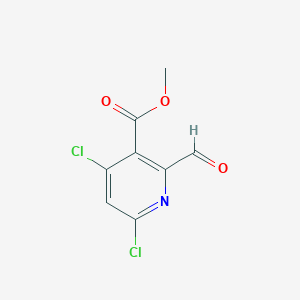
Methyl 4,6-dichloro-2-formylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate is a chemical compound belonging to the pyridinecarboxylate family. It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 4 and 6 positions, a formyl group at the 2 position, and a carboxylate ester group at the 3 position. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Vilsmeier-Haack Formylation: One common synthetic route involves the Vilsmeier-Haack formylation reaction, where the pyridine derivative is treated with Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the 2 position.
Halogenation: Chlorination can be achieved by treating the pyridine derivative with chlorine gas or a suitable chlorinating agent like thionyl chloride under controlled conditions to introduce chlorine atoms at the 4 and 6 positions.
Industrial Production Methods: The industrial production of Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the halogenation and formylation steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the formyl group to a hydroxyl group, resulting in the formation of a hydroxymethyl derivative.
Substitution: Substitution reactions at the pyridine ring can occur, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, amines, and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Hydroxymethyl derivatives and other reduced forms.
Substitution Products: Aminopyridines, alkylated pyridines, and other substituted derivatives.
科学的研究の応用
Chemistry: Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules. Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.
類似化合物との比較
Methyl 4-chloro-6-fluoro-3-formyl-2-pyridinecarboxylate: Similar structure with a fluorine atom instead of one of the chlorine atoms.
Methyl 6-formyl-2-pyridinecarboxylate: Lacks the chlorine atoms at the 4 and 6 positions.
Methyl 4,6-dichloro-3-pyridinecarboxylate: Lacks the formyl group at the 2 position.
This comprehensive overview highlights the significance of Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
特性
分子式 |
C8H5Cl2NO3 |
|---|---|
分子量 |
234.03 g/mol |
IUPAC名 |
methyl 4,6-dichloro-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H5Cl2NO3/c1-14-8(13)7-4(9)2-6(10)11-5(7)3-12/h2-3H,1H3 |
InChIキー |
HDLSKVVGTBRAMF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C(C=C1Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


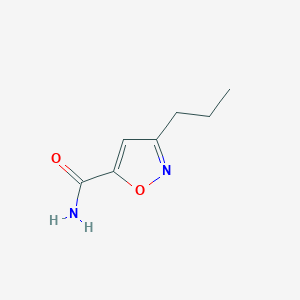
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
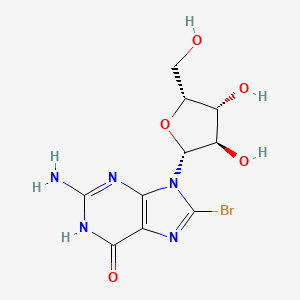
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
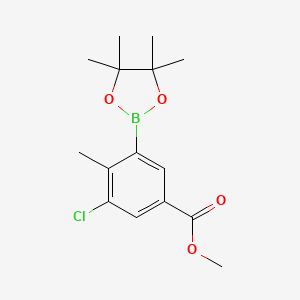
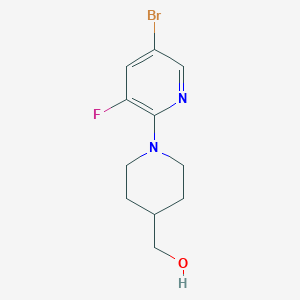

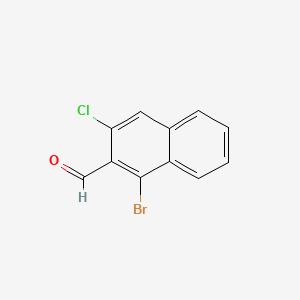
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
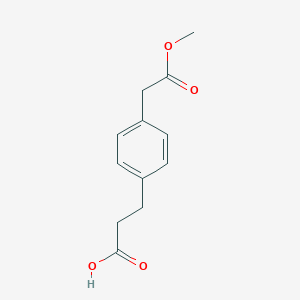
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
